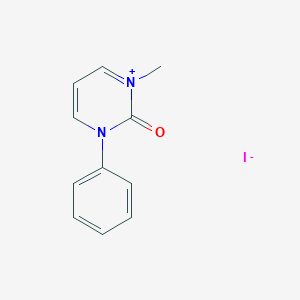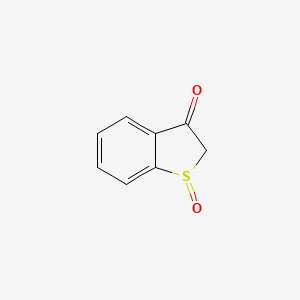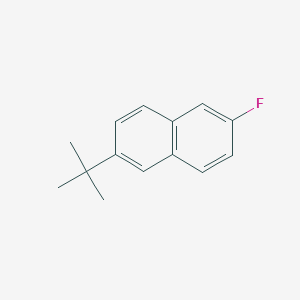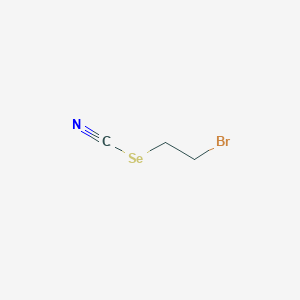![molecular formula C25H42N2O7 B14642688 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one CAS No. 54954-83-5](/img/structure/B14642688.png)
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a complex organic compound with the molecular formula C25H42N2O7 . This compound is known for its unique structure, which combines elements of diethylene glycol, isocyanates, and oxepanone. It is used in various industrial applications, particularly in the production of polymers and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves multiple steps. The primary components, diethylene glycol, 1,1’-methylenebis(4-isocyanatocyclohexane), and oxepanone, are reacted under controlled conditions to form the final product . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include polyurethanes, polyesters, and various polymeric materials. These products are widely used in the production of coatings, adhesives, and foams .
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating advanced wound dressings and tissue engineering scaffolds.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one involves its ability to form strong covalent bonds with various substrates. The isocyanate groups react with hydroxyl, amine, and carboxyl groups to form urethane, urea, and ester linkages, respectively. These reactions result in the formation of highly cross-linked polymeric networks, which impart excellent mechanical and chemical properties to the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxepanone, polymer with 2,2’-oxybis(ethanol) and 1,1’-methylenebis(4-isocyanatocyclohexane)
- Diethylene glycol, polymer with 1,1’-methylenebis(4-isocyanatocyclohexane) and 2-oxepanone
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one offers unique properties such as enhanced flexibility, improved thermal stability, and superior mechanical strength. These attributes make it particularly valuable in applications requiring durable and resilient materials .
Eigenschaften
CAS-Nummer |
54954-83-5 |
|---|---|
Molekularformel |
C25H42N2O7 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one |
InChI |
InChI=1S/C15H22N2O2.C6H10O2.C4H10O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2 |
InChI-Schlüssel |
CPJCGECXCPURPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(COCCO)O |
Verwandte CAS-Nummern |
54954-83-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)

![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)

![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)



![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)


